

Spectroscopic Data of (-)-Isodocarpin: A Technical Guide

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Compound of Interest

Compound Name: (-)-Isodocarpin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **(-)-Isodocarpin**, a bioactive diterpenoid isolated from *Isodon* species. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Introduction

(-)-Isodocarpin is an ent-kaurane diterpenoid that has been isolated from plants of the *Isodon* genus, notably *Isodon trichocarpus* and *Isodon rubescens*. Its structure was first elucidated in 1968. Diterpenoids from *Isodon* species are known for their diverse biological activities, and **(-)-Isodocarpin** has been investigated for its antibacterial properties. Accurate and comprehensive spectroscopic data is the cornerstone for the unambiguous identification and quality control of this natural product. This guide summarizes the key spectroscopic data (NMR, IR, and MS) for **(-)-Isodocarpin** and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for **(-)-Isodocarpin**.

Table 1: ¹H NMR Spectroscopic Data for **(-)-Isodocarpin**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 α	Value	e.g., dd	Value
H-1 β	Value	e.g., t	Value
H-2 α	Value	e.g., m	
H-2 β	Value	e.g., m	
H-3 α	Value	e.g., m	
H-3 β	Value	e.g., m	
H-5	Value	e.g., d	Value
H-6	Value	e.g., d	Value
H-9	Value	e.g., s	
H-11 α	Value	e.g., d	
H-11 β	Value	e.g., d	
H-13	Value	e.g., s	
H-14 α	Value	e.g., d	
H-14 β	Value	e.g., d	Value
H-17a	Value	e.g., s	
H-17b	Value	e.g., s	
H-18 (CH ₃)	Value	e.g., s	
H-19 (CH ₃)	Value	e.g., s	
6-OH	Value	e.g., s	

Note: The exact chemical shifts and coupling constants are as reported in the original structure elucidation literature. The solvent for this NMR data is typically CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for (-)-Isodocarpin

Position	Chemical Shift (δ , ppm)	Carbon Type
C-1	Value	CH ₂
C-2	Value	CH ₂
C-3	Value	CH ₂
C-4	Value	C
C-5	Value	CH
C-6	Value	CH
C-7	Value	C=O
C-8	Value	C
C-9	Value	CH
C-10	Value	C
C-11	Value	CH ₂
C-12	Value	C
C-13	Value	CH
C-14	Value	CH ₂
C-15	Value	C=O
C-16	Value	C
C-17	Value	CH ₂
C-18	Value	CH ₃
C-19	Value	CH ₃
C-20	Value	CH ₂

Note: The exact chemical shifts are as reported in the literature. The solvent for this NMR data is typically CDCl₃.

Table 3: IR and MS Spectroscopic Data for **(-)-Isodocarpin**

Spectroscopic Technique	Key Absorptions / Signals
Infrared (IR) Spectroscopy	ν_{max} (cm^{-1}): ~3450 (O-H stretching), ~1750 (γ -lactone C=O stretching), ~1660 (α,β -unsaturated ketone C=O stretching), ~1640 (C=C stretching)
Mass Spectrometry (MS)	Molecular Ion $[M]^+$: m/z 346.1780 (calculated for $\text{C}_{20}\text{H}_{26}\text{O}_5$)
Key Fragments: Provide m/z values of significant fragments if available in the literature.	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of **(-)-Isodocarpin**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of pure **(-)-Isodocarpin** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:**
 - **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - **Parameters:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Acquisition Time:** ~3-4 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-64 scans, depending on the sample concentration.
 - **Spectral Width:** 0-12 ppm.

- Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
 - Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Spectral Width: 0-220 ppm.
 - Processing: The FID is Fourier transformed with an exponential line broadening of ~1 Hz, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is typically performed, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Standard pulse programs and parameters provided by the spectrometer manufacturer are generally employed.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **(-)-Isodocarpin** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk.

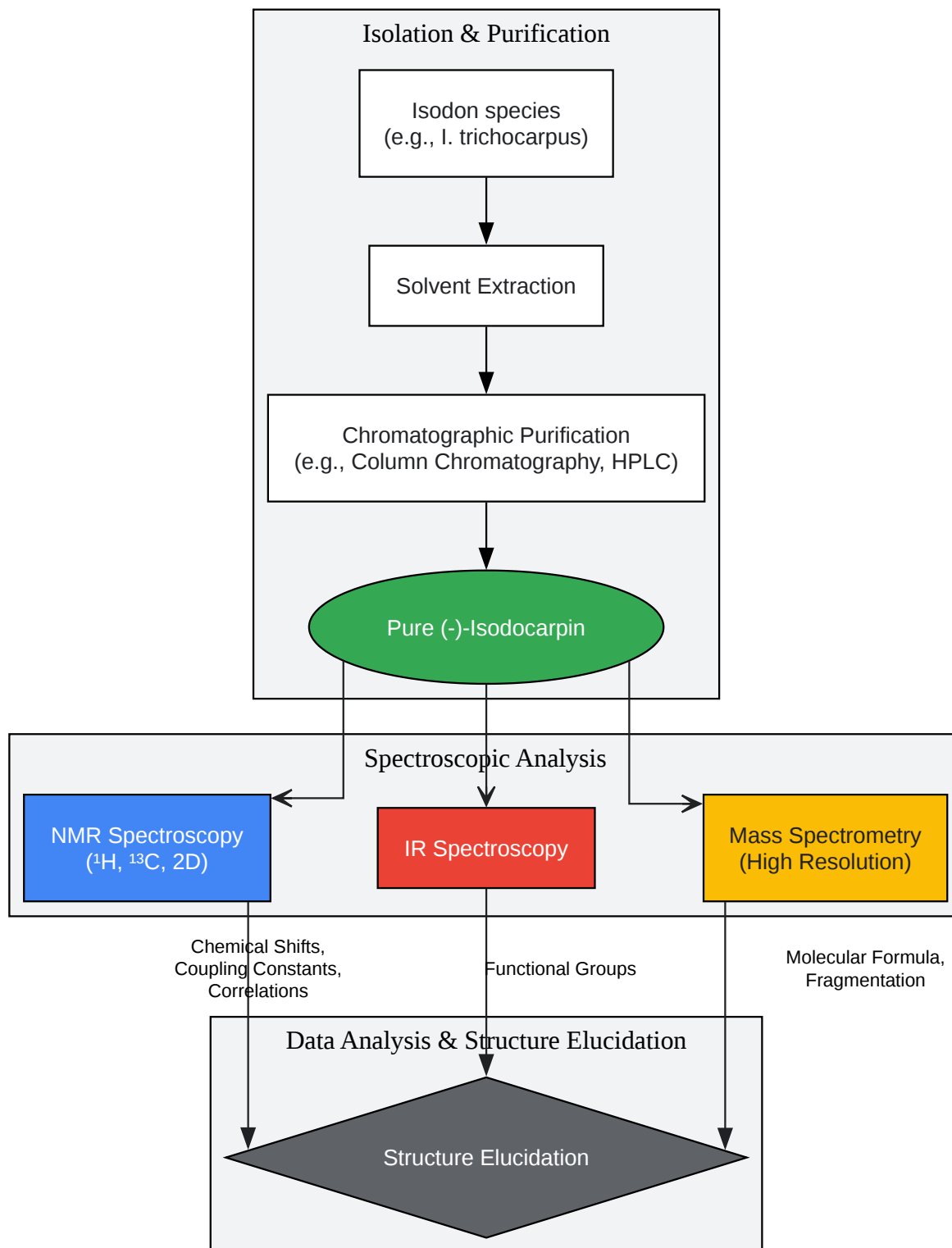
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm^{-1}). The positions and shapes of the absorption bands are indicative of the functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **(-)-Isodocarpin** is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 $\mu\text{g/mL}$).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used to observe the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts like $[\text{M}+\text{Na}]^+$.
 - Mass Range: A scan range of m/z 100-1000 is generally sufficient.
 - Resolution: High resolution ($>10,000$) is crucial for accurate mass measurement and determination of the elemental composition.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight and deduce the molecular formula of the compound. Fragmentation patterns, if obtained through MS/MS experiments, can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(-)-Isodocarpin**.



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Caption: Workflow for the isolation and spectroscopic characterization of **(-)-Isodocarpin**.

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